Cas no 1797095-47-6 (1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one)
![1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one structure](https://ja.kuujia.com/scimg/cas/1797095-47-6x500.png)
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one
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- インチ: 1S/C13H21NO/c1-13(2,3)9-12(15)14-10-5-4-6-11(14)8-7-10/h4-5,10-11H,6-9H2,1-3H3
- InChIKey: ZEYWEOCWNXWXNY-UHFFFAOYSA-N
- ほほえんだ: C(N1C2CCC1CC=C2)(=O)CC(C)(C)C
計算された属性
- せいみつぶんしりょう: 207.162314293g/mol
- どういたいしつりょう: 207.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.3Ų
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-2508-5mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-2508-30mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
Life Chemicals | F6471-2508-3mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-2508-20mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6471-2508-40mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 40mg |
$210.0 | 2023-04-25 | |
Life Chemicals | F6471-2508-5μmol |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-2508-25mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 25mg |
$163.5 | 2023-04-25 | |
Life Chemicals | F6471-2508-1mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6471-2508-75mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 75mg |
$312.0 | 2023-04-25 | |
Life Chemicals | F6471-2508-4mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one |
1797095-47-6 | 90%+ | 4mg |
$99.0 | 2023-04-25 |
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-oneに関する追加情報
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one: A Promising Compound in Medicinal Chemistry
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one (CAS No. 1797095-47-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azabicyclo derivatives, which are known for their diverse biological activities and pharmacological properties.
The chemical structure of 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one is characterized by an azabicyclo[3.2.1]octane ring system fused with a substituted butanone moiety. The presence of the nitrogen atom in the bicyclic ring imparts significant conformational rigidity and enhances the compound's ability to interact with biological targets. Additionally, the dimethyl substitution on the butanone group contributes to the overall stability and lipophilicity of the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one in various therapeutic areas. One notable application is its use as a potential antidepressant. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound exhibits potent serotonin reuptake inhibition properties, similar to those of selective serotonin reuptake inhibitors (SSRIs). This finding suggests that it could be developed into a new class of antidepressants with improved efficacy and fewer side effects compared to existing drugs.
Beyond its antidepressant potential, 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one has also shown promise in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Medicinal Chemistry reported that this compound can effectively modulate microtubule dynamics and protect neurons from oxidative stress-induced damage. These findings open up new avenues for developing neuroprotective agents that could slow down or even halt the progression of these debilitating diseases.
In addition to its neurological applications, 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This anti-inflammatory activity makes it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one has also been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that it exhibits favorable oral bioavailability and a long half-life, which are crucial factors for effective drug delivery and sustained therapeutic effects. Furthermore, toxicology studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one. Phase I trials have demonstrated promising results, with patients showing significant improvements in symptoms without experiencing severe side effects. These preliminary findings have paved the way for more advanced clinical trials to explore its full therapeutic potential.
In conclusion, 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3,3-dimethylbutan-1-one (CAS No. 1797095-47-6) represents a promising compound in medicinal chemistry with a wide range of potential applications in neurology, psychiatry, and inflammation research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutics that could address unmet medical needs.
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